molecular formula C8H7FO4S B3049635 3-(Fluorosulfonyl)-4-methylbenzoic acid CAS No. 21322-93-0

3-(Fluorosulfonyl)-4-methylbenzoic acid

Cat. No.: B3049635
CAS No.: 21322-93-0
M. Wt: 218.2 g/mol
InChI Key: BANDUEHUKCIKIF-UHFFFAOYSA-N
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Description

3-(Fluorosulfonyl)-4-methylbenzoic acid (CAS 21322-93-0) is a versatile benzoic acid derivative valued in organic synthesis and pharmaceutical research. This compound features both a carboxylic acid group and a highly reactive fluorosulfonyl group on its aromatic ring, making it a useful building block for the development of more complex molecules . With a molecular formula of C8H7FO4S and a molecular weight of 218.20 g/mol, it is characterized by a high boiling point of 378.6°C and a density of 1.464 g/cm³ . Researchers can identify the compound using its SMILES string, O=C(O)C1=CC=C(C)C(S(=O)(F)=O)=C1 . Handling and Safety: This compound is classified as hazardous and requires careful handling. It causes severe skin burns and eye damage (H314) . Appropriate personal protective equipment must be worn. It is recommended to store the product under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorosulfonyl-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7FO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANDUEHUKCIKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306953
Record name 3-fluorosulfonyl-4-methylbenzoic acid
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Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21322-93-0
Record name NSC184697
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Record name 3-fluorosulfonyl-4-methylbenzoic acid
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Record name 3-(fluorosulfonyl)-4-methylbenzoic acid
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Advanced Synthetic Methodologies for 3 Fluorosulfonyl 4 Methylbenzoic Acid and Its Precursors

Strategic Approaches to Aryl Fluorosulfonyl Derivatization

The introduction of a fluorosulfonyl group onto an aryl scaffold is a critical step in the synthesis of the target molecule. Modern synthetic strategies offer various routes to achieve this transformation, each with its own advantages.

Direct fluorosulfonylation offers a concise route to arylsulfonyl fluorides, minimizing the number of synthetic steps. Radical-based methods have emerged as a powerful tool for this purpose. Photoredox catalysis, for instance, can enable the radical fluorosulfonylation of olefins, which can be precursors to functionalized aromatic systems. While not a direct fluorosulfonylation of the benzoic acid ring itself, this approach highlights the utility of radical intermediates in forming the C-SO2F bond.

Another significant advancement is the palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. This method allows for the efficient preparation of a wide range of aryl sulfonyl fluorides under mild conditions. It utilizes readily available sulfonyl sources and a fluorine source, offering a practical route for the synthesis of complex aryl sulfonyl fluorides. The direct formation of the C-SO2F bond is an attractive option, particularly for late-stage functionalization in a synthetic sequence.

Multicomponent reactions (MCRs) and cascade reactions provide an efficient means to construct complex molecules, such as substituted benzoic acids, in a single pot. These reactions are characterized by their high atom economy and procedural simplicity. For instance, base-promoted aerobic cascade reactions have been developed for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids. Such strategies involve the sequential formation of multiple new bonds in one operational step.

Cascade reactions directed by a carboxyl group via C–H activation have also been reported, leading to the synthesis of various phthalides and other annulated products from benzoic acids. These transition-metal-catalyzed reactions, often employing palladium or rhodium, demonstrate broad substrate scope and good functional group tolerance, allowing for the construction of diverse benzoic acid derivatives. rsc.org While these examples may not directly yield 3-(fluorosulfonyl)-4-methylbenzoic acid, they represent powerful strategies for the synthesis of highly functionalized benzoic acid precursors.

Synthesis of Methyl 3-(Chlorosulfonyl)-4-methylbenzoate as an Intermediate

A key intermediate in the synthesis of this compound is methyl 3-(chlorosulfonyl)-4-methylbenzoate. The synthesis of this intermediate can be achieved from 3-(chlorosulfonyl)-4-methylbenzoic acid.

The process involves refluxing 3-(chlorosulfonyl)-4-methylbenzoic acid with thionyl chloride (SOCl₂). This step converts the carboxylic acid group into an acyl chloride. After removing the excess thionyl chloride, the reaction mixture is treated with methanol (B129727) (MeOH) to form the methyl ester. This two-stage, one-pot procedure provides the desired methyl 3-(chlorosulfonyl)-4-methylbenzoate in a good yield. chemicalbook.com

ReactantReagent 1Reagent 2ProductYield
3-(Chlorosulfonyl)-4-methylbenzoic acidThionyl chlorideMethanolMethyl 3-(chlorosulfonyl)-4-methylbenzoate60%

Esterification and Hydrolysis Pathways to this compound

The final steps in the synthesis often involve the conversion of the chlorosulfonyl group to a fluorosulfonyl group, followed by ester hydrolysis to yield the final carboxylic acid. Alternatively, the ester can be hydrolyzed before the fluorination step.

Fischer esterification is a common method for converting carboxylic acids to esters. In the context of this synthesis, if one were to start with this compound, it could be esterified by reacting it with an alcohol in the presence of an acid catalyst. The reverse reaction, the hydrolysis of a methyl ester to a carboxylic acid, is equally important. The hydrolysis of methyl benzoates can be carried out under acidic or basic conditions. For instance, heating the methyl ester with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification, will yield the corresponding carboxylic acid. chemspider.com A study on the hydrolysis of methyl benzoates in high-temperature water has shown this to be an effective, solvent-free method.

The conversion of the sulfonyl chloride to the sulfonyl fluoride (B91410) can be achieved using a suitable fluorinating agent. This halogen exchange reaction is a common method for the synthesis of sulfonyl fluorides.

Optimization of Reaction Conditions and Yields in Scalable Syntheses

For any synthetic route to be practical, especially for larger-scale production, optimization of reaction conditions is crucial. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading to maximize the yield and purity of the product while minimizing costs and environmental impact.

In the context of fluorosulfonylation reactions, the choice of fluorinating agent, catalyst, and reaction conditions can significantly impact the outcome. For instance, in photoredox-catalyzed reactions, the selection of the photocatalyst and light source is critical. nih.gov Similarly, in palladium-catalyzed reactions, the ligand and base used can influence the catalytic activity and selectivity.

For the synthesis of the intermediate methyl 3-(chlorosulfonyl)-4-methylbenzoate, the reaction time for both the acid chloride formation and the subsequent esterification can be optimized. The purification method, such as column chromatography, also plays a role in the final isolated yield. For scalable syntheses, moving from batch to continuous flow processes can offer advantages in terms of safety, efficiency, and consistency. Continuous oxidation reactions, for example, have been developed for the synthesis of substituted benzoic acids, which can offer higher oxygen utilization and improved safety.

Mechanistic Investigations of Chemical Transformations Involving 3 Fluorosulfonyl 4 Methylbenzoic Acid

Elucidation of Reaction Pathways for Sulfonyl Fluoride (B91410) Reactivity

The sulfonyl fluoride (-SO₂F) group is a cornerstone of "click chemistry," prized for its unique balance of stability and reactivity. sigmaaldrich.comnih.gov It is remarkably stable under many conditions, including resistance to reduction and thermolysis, yet can be controllably activated to react with nucleophiles. sigmaaldrich.comnih.gov This reactivity is primarily centered on the electrophilic sulfur(VI) atom.

The reaction of the sulfonyl fluoride group in 3-(fluorosulfonyl)-4-methylbenzoic acid with strong nucleophiles typically proceeds through a nucleophilic addition-elimination mechanism at the sulfur center. iupac.orgsavemyexams.com This pathway is analogous to nucleophilic acyl substitution on carboxylic acid derivatives.

The mechanism unfolds in two key steps:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient sulfur atom. The S-F bond, along with the two S-O bonds, creates a strong electrophilic character at the sulfur. This attack breaks the S=O π-bond, forming a transient, high-energy intermediate with a pentacoordinate, trigonal bipyramidal geometry.

Elimination: The intermediate rapidly collapses, reforming the sulfur-oxygen double bond and expelling the most stable leaving group. The fluoride ion (F⁻) is an excellent leaving group, facilitating its elimination and leading to the formation of the final substituted sulfonyl product (e.g., a sulfonamide or sulfonate ester).

This mechanism is distinct from Sₙ2 reactions due to the steric hindrance and electronic structure at the trigonal carbon of an aromatic ring. youtube.com The stability and reactivity of sulfonyl fluorides make them valuable electrophilic partners in chemical biology for modifying proteins at serine, threonine, tyrosine, and lysine (B10760008) residues. nih.gov

Sulfur(VI)-Fluoride Exchange (SuFEx) has been identified as a near-perfect click chemistry reaction, a concept developed by Nobel laureate K. Barry Sharpless. sigmaaldrich.comnih.gov SuFEx reactions are characterized by the reliable and specific exchange of the fluoride on a sulfur(VI) center with a nucleophile. acs.org The sulfonyl fluoride group of this compound is an ideal participant in SuFEx transformations.

The core of the SuFEx mechanism involves the activation of the highly stable S-F bond. nih.govnih.gov While exceptionally resilient, this bond can be "unleashed" under specific conditions, often with the aid of a catalyst. nih.gov

Key Mechanistic Features of SuFEx:

Activation: The reaction is often facilitated by base catalysts (e.g., DBU, tetramethylguanidine) or Lewis acids. nih.govnih.gov These catalysts interact with either the nucleophile (deprotonating it to increase its reactivity) or the sulfonyl fluoride itself, making the sulfur atom more electrophilic.

Nucleophilic Attack: The activated nucleophile, typically an amine (R₂NH) or a phenol (B47542) (ArOH), attacks the sulfur(VI) center.

Exchange: The reaction proceeds rapidly to form a new S-N or S-O bond, releasing a fluoride ion. The process is highly efficient, often proceeding to completion with high yields under mild, metal-free conditions, and is compatible with aqueous environments. sigmaaldrich.comnih.gov

The reliability of SuFEx allows this compound to serve as a "hub" molecule, connecting to a wide array of other molecules to form sulfonamides and sulfonate esters.

Interactive Table: Comparison of Sulfonyl Halide Reactivity
Sulfonyl Halide (R-SO₂-X)S-X Bond StabilityLeaving Group Ability of X⁻Susceptibility to ReductionPrimary Reaction Pathway
R-SO₂-F HighGoodResistantSubstitution (SuFEx)
R-SO₂-Cl ModerateGoodProne to reductionSubstitution and Reduction
R-SO₂-Br LowerBetterProne to reductionSubstitution and Reduction

This table illustrates the unique properties of sulfonyl fluorides compared to other sulfonyl halides, highlighting their stability against reduction, which is a key feature for their use in SuFEx click chemistry. sigmaaldrich.comresearchgate.net

Reaction Mechanisms of Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) is one of the most versatile functional groups in organic chemistry, serving as a precursor to esters, amides, anhydrides, and other derivatives. numberanalytics.com

Fischer Esterification: The conversion of the carboxylic acid group of this compound into an ester with an alcohol (R'-OH) is typically achieved through Fischer esterification. This is an acid-catalyzed equilibrium process. tcu.eduyoutube.comyoutube.com

The mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon, making it a much stronger electrophile. youtube.com

Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Amidation: The direct formation of an amide from the carboxylic acid and an amine (R'-NH₂) is challenging because the acidic carboxylic acid and the basic amine readily form a stable, unreactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, the reaction typically requires high temperatures (>160 °C) or the use of coupling agents. mdpi.comnih.gov

A common laboratory mechanism involves activating the carboxylic acid first:

Activation: The carboxylic acid is converted into a more reactive intermediate, such as an acyl chloride (using SOCl₂ or (COCl)₂) or by using a coupling reagent (e.g., HBTU). numberanalytics.comorganic-chemistry.org

Nucleophilic Acyl Substitution: The amine then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the activated intermediate. This follows a nucleophilic addition-elimination pathway, similar to that described for sulfonyl fluorides, to form the stable amide bond. nih.gov

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids like this compound, this process is generally difficult and requires forcing conditions due to the strength of the sp² C-C bond. nih.gov

A classic method involves heating the sodium salt of the benzoic acid with soda-lime (a mixture of NaOH and CaO), which proceeds through the formation of an aryl anion intermediate that is subsequently protonated. youtube.com

More modern methods allow for milder reaction conditions through radical pathways. nih.govresearchgate.net For example, photoredox catalysis can be used to generate an aroyloxy radical from the carboxylate. rsc.org This radical readily loses CO₂ to form an aryl radical. This highly reactive aryl radical can then be trapped by a hydrogen atom source or participate in other bond-forming reactions. This radical-based decarboxylation can proceed at much lower temperatures than traditional thermal methods. nih.govrsc.org

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Benzoic Acid Core

The reactivity of the benzene (B151609) ring in this compound towards substitution is dictated by the electronic effects of its three substituents: the methyl group (-CH₃), the fluorosulfonyl group (-SO₂F), and the carboxylic acid group (-COOH).

Interactive Table: Directing Effects of Substituents
SubstituentElectronic EffectActivating/DeactivatingDirecting Influence
-CH₃ Electron-donating (hyperconjugation)ActivatingOrtho, Para
-COOH Electron-withdrawing (resonance/inductive)DeactivatingMeta
-SO₂F Strongly electron-withdrawing (inductive)Strongly DeactivatingMeta

This table summarizes the influence of each functional group on the aromatic ring's reactivity in electrophilic aromatic substitution. numberanalytics.comwikipedia.orglibretexts.org

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.com The benzene ring in this compound is significantly deactivated towards electrophilic attack due to the presence of two powerful electron-withdrawing groups (-COOH and -SO₂F). numberanalytics.comlibretexts.org However, the activating, ortho, para-directing methyl group opposes this deactivation.

The mechanism involves two main steps:

Attack by Electrophile: The π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. quora.com

Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring.

The position of attack is a competition between the directing effects. The -COOH and -SO₂F groups direct incoming electrophiles to the position meta to them (C5), while the -CH₃ group directs to the positions ortho and para to it (C3 and C5). Since C3 is already substituted, the directing effects converge on C5. Therefore, electrophilic substitution is strongly predicted to occur at the C5 position.

Nucleophilic Aromatic Substitution (NAS): Generally, aromatic rings are electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups can make the ring electron-poor enough to undergo nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com The two deactivating groups on this compound make its aromatic core a potential substrate for this reaction.

The SₙAr mechanism also proceeds in two steps:

Nucleophilic Addition: A strong nucleophile attacks a carbon atom bearing a good leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The negative charge in this intermediate is stabilized by the electron-withdrawing groups.

Elimination of Leaving Group: The aromaticity is restored when the leaving group (e.g., F⁻ from the -SO₂F group, though less common than halide leaving groups) is expelled.

For this specific molecule, a powerful nucleophile could potentially attack the carbon bearing the sulfonyl fluoride group, leading to its displacement, although this would compete with the more facile attack at the sulfur atom via the SuFEx mechanism. masterorganicchemistry.comresearchgate.net

Radical Reaction Pathways in Derivatization

While specific studies on the radical reaction pathways of this compound are not extensively documented in publicly available literature, plausible mechanisms can be inferred from the known reactivity of structurally analogous compounds, particularly substituted toluenes and aryl sulfonyl fluorides. Radical reactions offer alternative synthetic routes for the derivatization of this molecule, primarily targeting the benzylic methyl group.

One of the most common and well-understood radical reactions for compounds bearing a methyl group on an aromatic ring is benzylic halogenation. wikipedia.org This pathway is particularly relevant for the derivatization of the methyl group of this compound.

A prime example of such a transformation is the free-radical bromination of p-toluic acid (4-methylbenzoic acid), a compound that shares the methylbenzoic acid core with the subject molecule. acs.orgacs.orgsci-hub.se This reaction is typically initiated by photolytic or thermal decomposition of a radical initiator, such as benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS). sci-hub.se

The generally accepted mechanism for this type of benzylic bromination proceeds through a radical chain reaction: chegg.com

Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating or irradiation to form initial radicals. These radicals then react with NBS to generate a bromine radical (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is a key factor driving the selectivity for substitution at this position.

The newly formed benzylic radical then reacts with a molecule of NBS to yield the brominated product, 3-(fluorosulfonyl)-4-(bromomethyl)benzoic acid, and a succinimidyl radical.

The succinimidyl radical reacts with the HBr generated in the first propagation step to regenerate the bromine radical, which can then continue the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

This process allows for the selective functionalization of the methyl group, which can then serve as a handle for further synthetic modifications. For instance, the resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions. acs.org

It is also conceivable that under different conditions, the fluorosulfonyl group could participate in radical reactions. Aryl sulfonyl fluorides can be synthesized via radical pathways, for example, through the reaction of aryl radicals with a source of sulfur dioxide followed by fluorination. rsc.orgmdpi.com Conversely, the fluorosulfonyl group itself is generally stable, but under specific photolytic or high-energy conditions, cleavage of the C-S or S-F bond to generate radicals could be envisioned, although this is less common than reactions involving the benzylic position. The use of photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from various precursors, which can then undergo a range of transformations. rsc.orgresearchgate.net

The following table summarizes typical conditions for the free-radical bromination of p-toluic acid, which can be considered a model system for the analogous reaction with this compound.

ReactantBrominating AgentInitiatorSolventReaction ConditionsProductReference(s)
p-Toluic acidN-Bromosuccinimide (NBS)Benzoyl peroxideCarbon tetrachlorideRefluxα-Bromo-p-toluic acid sci-hub.se
p-Toluic acidN-Bromosuccinimide (NBS)Not specified (thermal/photochemical)Not specifiedNot specifiedα-Bromo-p-toluic acid acs.orgacs.org

Table 1: Representative Conditions for Free-Radical Bromination of a Model Compound

While the electronic effects of the fluorosulfonyl group would influence the reactivity of the benzylic C-H bonds—likely making them slightly less reactive due to its electron-withdrawing nature—the fundamental radical chain mechanism is expected to be the primary pathway for derivatization at the methyl group under these conditions. Further experimental studies would be necessary to fully elucidate the specific radical reaction pathways and optimize conditions for the derivatization of this compound.

Advanced Spectroscopic and Diffraction Analysis in the Study of 3 Fluorosulfonyl 4 Methylbenzoic Acid

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

As of the latest searches of scientific literature and crystallographic databases, a definitive single-crystal X-ray diffraction study for 3-(Fluorosulfonyl)-4-methylbenzoic acid has not been publicly reported. Consequently, detailed experimental data on its solid-state molecular structure and crystal packing are not available.

However, X-ray crystallography remains the most powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. A hypothetical crystallographic study of this compound would provide invaluable insights into its molecular geometry and intermolecular interactions.

Key information that would be determined includes:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule would be determined. This would reveal the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and fluorosulfonyl functional groups relative to the ring.

Crystal System and Space Group: The analysis would identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions of the unit cell (a, b, c, α, β, γ) would be accurately measured.

Intermolecular Interactions: The study would detail the non-covalent interactions that govern the crystal packing. For a molecule like this compound, one would anticipate the presence of strong hydrogen bonds, particularly the formation of carboxylic acid dimers. Other potential interactions could include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking between the aromatic rings.

To illustrate the type of data obtained from such an analysis, one can look at the crystallographic data for the related compound, 3-Fluoro-4-methylbenzoic acid. In its crystal structure, pairs of molecules are linked via O—H⋯O hydrogen bonds to form dimers. While this provides a model for the potential interactions in this compound, it is important to note that the presence of the bulkier and more complex fluorosulfonyl group would likely lead to significant differences in the crystal packing.

A summary of the kind of crystallographic data that would be obtained is presented in the hypothetical table below.

ParameterHypothetical Data for this compound
Chemical FormulaC8H7FO4S
Formula Weight218.20
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å α = ? °, β = ? °, γ = ? °
Volume? ų
Z?
Density (calculated)? g/cm³
Key Bond Lengths (Å)S=O, S-F, S-C, C-C, C=O, C-O
Key Bond Angles (°)O=S=O, F-S-C, O=S-C
Key Intermolecular InteractionsO-H···O hydrogen bonds, potential C-H···O/F interactions, π-π stacking

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, it does not exhibit chiroptical activity, and techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable to this molecule itself.

However, if a chiral derivative of this compound were to be synthesized, for instance by introducing a chiral substituent, then chiroptical spectroscopy would become a critical tool for its stereochemical characterization.

Principles and Applications of Chiroptical Spectroscopy:

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light.

Circular Dichroism (CD): This technique measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum consists of positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the molecule's chromophores. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore, providing information about the absolute configuration and conformation of the chiral molecule.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. It is closely related to CD, and one can be calculated from the other through the Kronig-Kramers relations.

For a hypothetical chiral derivative of this compound, the aromatic ring and the carbonyl group of the carboxylic acid would act as chromophores. The CD spectrum would reveal information about the chiral environment surrounding these groups. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectrum for a given absolute configuration, and comparison with the experimental spectrum would allow for the assignment of the absolute stereochemistry of the derivative.

The table below outlines the type of data that would be generated in a chiroptical study of a hypothetical chiral derivative.

ParameterHypothetical Data for a Chiral Derivative
TechniqueCircular Dichroism (CD) Spectroscopy
SolventTo be specified (e.g., Methanol (B129727), Acetonitrile)
Wavelength RangeTypically 200-400 nm
Key Spectral FeaturesPositions (λmax in nm), signs (+ or -), and intensities (Δε in M⁻¹cm⁻¹) of Cotton effects
Information ObtainedDetermination of absolute configuration (by comparison with theoretical calculations or empirical rules), conformational analysis.

Computational Chemistry and Theoretical Characterization of 3 Fluorosulfonyl 4 Methylbenzoic Acid

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. MD is used to explore conformational flexibility and non-covalent intermolecular interactions in condensed phases (e.g., in solution). rsc.orgunimi.it

An MD simulation of 3-(Fluorosulfonyl)-4-methylbenzoic acid, typically in a solvent box of water or an organic solvent, would provide insights into its dynamic behavior. gu.se The simulation would reveal the preferred rotational conformations (rotamers) of the -COOH and -SO₂F groups. It would show whether certain orientations are more stable due to intramolecular hydrogen bonding or steric effects.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For a system with multiple molecules, the simulation would show the formation and dynamics of:

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors, leading to the formation of characteristic cyclic dimers, a common motif for benzoic acids. acs.org

π–π Stacking: Interactions between the aromatic rings of adjacent molecules.

Solvation: How solvent molecules arrange around the solute, particularly around the polar sulfonyl and carboxyl groups.

These simulations can help predict aggregation behavior and provide a molecular-level understanding of properties like solubility. cuni.cz

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic parameters, which is essential for interpreting experimental spectra and confirming molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable way to predict NMR chemical shifts (δ). unn.edu.ng Calculations for this compound would provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. Comparing these predicted shifts with experimental data for similar compounds like 3-fluoro-4-methylbenzoic acid helps in assigning the signals. nih.govchemicalbook.com For example, the aromatic protons would show a complex splitting pattern, and their predicted chemical shifts would reflect the strong electron-withdrawing effect of the adjacent functional groups.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to peaks in infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often systematically scaled to correct for anharmonicity and other method-based approximations. nih.gov For this compound, these calculations would help assign specific vibrational modes, such as the characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹), the symmetric and asymmetric S=O stretches of the sulfonyl group (~1400 and ~1200 cm⁻¹, respectively), and the S-F stretch. researchgate.netresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) Based on DFT calculations for related benzoic acid and sulfonyl fluoride (B91410) compounds. mdpi.com

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch (Carboxyl)3400-3550 (monomer)Broad, Strong (IR)
C-H Stretch (Aromatic)3050-3150Medium (IR)
C=O Stretch (Carboxyl)1700-1740Very Strong (IR)
C=C Stretch (Aromatic Ring)1580-1610Strong (IR, Raman)
S=O Asymmetric Stretch~1410Very Strong (IR)
S=O Symmetric Stretch~1215Very Strong (IR)
S-F Stretch800-850Strong (IR)

Theoretical Insights into Reaction Energetics and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies (energy barriers), and determine the thermodynamics of the reaction.

The fluorosulfonyl group is a key functional group in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, known for its latent reactivity. nih.govacs.org A likely reaction to study computationally would be the nucleophilic substitution at the sulfur center, for example, with a simple nucleophile like hydroxide (B78521) or an amine.

Theoretical calculations could:

Model the Reaction Pathway: Determine the step-by-step mechanism, likely proceeding through a pentacoordinate sulfur intermediate.

Locate the Transition State(s): Identify the highest-energy point(s) along the reaction coordinate. The geometry of the transition state provides crucial information about how the reaction occurs.

Calculate Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A higher barrier implies a slower reaction.

Determine Reaction Energy (ΔGrxn): The energy difference between the products and reactants indicates whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).

Such studies would provide fundamental insights into the reactivity of the sulfonyl fluoride moiety in this specific molecular context, explaining its stability under certain conditions and its reactivity with nucleophiles. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling of Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In the context of this compound, QSAR models can be invaluable for predicting its reactivity towards various nucleophiles, which is a key determinant of its utility as a covalent inhibitor or chemical probe.

The fundamental principle of QSAR is that the reactivity of a molecule is intrinsically linked to its structural and physicochemical properties. These properties can be quantified using molecular descriptors, which are numerical values derived from the molecular structure. By analyzing a dataset of structurally related compounds with known reactivities, a QSAR model can be developed to predict the reactivity of new or untested compounds, such as this compound.

A typical QSAR study for the chemical reactivity of a series of substituted benzenesulfonyl fluorides, including this compound, would involve the following key components:

Dataset of Compounds: A series of analogs with systematic variations in their substituents would be synthesized or computationally designed.

Experimental Reactivity Data: The reactivity of each compound in the dataset would be measured experimentally. This could be, for example, the rate of reaction with a model nucleophile.

Calculation of Molecular Descriptors: A wide range of molecular descriptors would be calculated for each compound using computational chemistry software. ucsb.eduosdd.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to identify the descriptors that best correlate with the observed reactivity and to build a predictive mathematical model.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical validation techniques.

Key Molecular Descriptors for Reactivity Modeling:

For predicting the chemical reactivity of this compound and its analogs, several classes of molecular descriptors are particularly relevant:

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for understanding its electrophilicity.

Energy of the Lowest Unoccupied Molecular Orbital (LUMO): The LUMO energy is a measure of the molecule's ability to accept electrons. ucsb.edu A lower LUMO energy indicates a more electrophilic molecule and, consequently, a higher reactivity towards nucleophiles. researchgate.netresearchgate.net

Hammett Substituent Constants (σ): These constants describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. libretexts.orgresearchgate.netstenutz.eu For this compound, the fluorosulfonyl group is strongly electron-withdrawing, which would be reflected in a positive Hammett constant, indicating increased reactivity. pitt.eduunits.it

Partial Atomic Charges: The partial charge on the sulfur atom of the fluorosulfonyl group is a direct indicator of its electrophilicity. A more positive charge suggests a greater susceptibility to nucleophilic attack.

Steric Descriptors: These descriptors account for the spatial arrangement of atoms and can influence the accessibility of the reactive center.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Sterimol Parameters: These parameters provide a more detailed description of the size and shape of substituents.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its connectivity and branching.

Illustrative QSAR Data Table:

The following interactive table provides a hypothetical example of the data that would be generated and used in a QSAR study of the reactivity of a series of substituted benzenesulfonyl fluorides. The reactivity is expressed as the logarithm of the relative rate constant (log(k/k₀)) for a reaction with a standard nucleophile.

Interpretation of the QSAR Model:

A successful QSAR model for the reactivity of this class of compounds would likely demonstrate that:

A decrease in the LUMO energy leads to an increase in reactivity.

An increase in the electron-withdrawing character of the substituents (more positive Hammett constants) results in higher reactivity.

A more positive partial charge on the sulfur atom correlates with a faster reaction rate.

For this compound, the presence of the strongly electron-withdrawing fluorosulfonyl group and the carboxylic acid group would be expected to lower its LUMO energy and increase the positive partial charge on the sulfur atom, thereby enhancing its chemical reactivity compared to unsubstituted benzenesulfonyl fluoride. The methyl group, being weakly electron-donating, would have a comparatively minor, opposing effect. A predictive QSAR model would be able to quantify these combined effects to provide a precise estimate of its reactivity. Such models are instrumental in the rational design of covalent inhibitors, allowing for the fine-tuning of reactivity to achieve desired target engagement while minimizing off-target effects.

Chemical Applications and Utility of 3 Fluorosulfonyl 4 Methylbenzoic Acid Derivatives

Strategic Building Block in Organic Synthesis

The unique combination of functional groups in 3-(fluorosulfonyl)-4-methylbenzoic acid allows it to serve as a key intermediate in the construction of complex molecular frameworks. The carboxylic acid provides a handle for amide bond formation and other standard organic transformations, while the sulfonyl fluoride (B91410) group can act as a precursor to sulfonamides or participate in covalent interactions.

While direct synthesis of adenosine (B11128) receptor ligands using this compound is not extensively documented in publicly available literature, the utility of its close structural analogs, 3- and 4-fluorosulfonyl benzoic acid, has been demonstrated in the creation of covalent ligands for the adenosine A2B receptor (A2BAR). In one study, these benzoic acid derivatives were coupled with substituted 5,6-diaminouracil (B14702) building blocks via an EDC-mediated peptide coupling. This was followed by a ring-closure reaction to form the xanthine (B1682287) scaffold, a core structure for many adenosine receptor antagonists. The resulting molecules, bearing a sulfonyl fluoride "warhead," were designed to form a covalent bond with a specific lysine (B10760008) residue (K269) in the A2BAR, leading to irreversible inhibition. This approach highlights the potential of sulfonyl fluoride-containing benzoic acids, including the 3-(fluorosulfonyl)-4-methyl variant, in the development of highly selective and potent receptor antagonists. The methyl group in this compound could further serve to fine-tune the steric and electronic properties of the resulting ligand, potentially enhancing its binding affinity and selectivity.

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of complex molecular architectures. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the sulfonyl fluoride can be transformed into sulfonamides or used as a reactive handle. This dual reactivity allows for the stepwise or orthogonal elaboration of the molecule. For instance, the methyl group on the aromatic ring can also be functionalized, for example, through benzylic bromination, to introduce additional points of diversity. This versatility enables the construction of intricate, multi-component molecular systems that are of interest in medicinal chemistry and materials science.

Development of Covalent Modifiers and Affinity Labels

The sulfonyl fluoride moiety is a "privileged" warhead in chemical biology due to its unique reactivity profile. It is stable enough to be compatible with many synthetic steps and aqueous environments, yet reactive towards certain nucleophilic amino acid residues in proteins.

Sulfonyl fluorides are well-established reactive groups for probing the active sites of enzymes, particularly serine proteases. The electrophilic sulfur atom of the sulfonyl fluoride is susceptible to nucleophilic attack by the hydroxyl group of a serine residue within the enzyme's active site. This reaction results in the formation of a stable sulfonyl-enzyme conjugate, effectively inactivating the enzyme. This covalent modification allows for the identification and characterization of active site residues.

Beyond serine, sulfonyl fluorides have been shown to react with other nucleophilic residues such as tyrosine, lysine, and histidine in a context-dependent manner. The specificity of the reaction is often dictated by the local protein environment, which can lower the pKa of the target residue, thereby enhancing its nucleophilicity. This property makes sulfonyl fluoride-containing molecules, including derivatives of this compound, valuable tools for mapping enzyme binding sites and identifying functionally important residues.

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluorides

Amino AcidNucleophilic GroupResulting Covalent Linkage
SerineHydroxyl (-OH)Sulfonate Ester
TyrosinePhenolic Hydroxyl (-OH)Sulfonate Ester
LysineEpsilon-Amino (-NH₂)Sulfonamide
ThreonineHydroxyl (-OH)Sulfonate Ester
CysteineThiol (-SH)Thiosulfonate Ester
HistidineImidazole NitrogenSulfonyl Imidazole

Protein bioconjugation, the process of chemically linking a molecule to a protein, is a fundamental tool in chemical biology and drug development. Sulfonyl fluorides serve as effective electrophiles for this purpose. A molecule of interest, such as a fluorescent dye, a drug molecule, or an affinity tag, can be appended to a sulfonyl fluoride-containing scaffold. When this conjugate is incubated with a target protein, the sulfonyl fluoride reacts with a suitable nucleophilic residue on the protein surface, forming a stable covalent bond. This strategy allows for the site-specific labeling of proteins, enabling studies of protein localization, function, and interactions. Derivatives of this compound can be readily incorporated into such bioconjugation reagents, with the carboxylic acid providing a convenient point of attachment for the desired payload.

Integration into Polymer Chemistry and Materials Science (e.g., SuFEx Click Chemistry Polymers)

The robust and highly efficient nature of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has established it as a powerful tool in polymer chemistry. SuFEx is a click chemistry reaction that involves the reaction of a sulfonyl fluoride with a silyl (B83357) ether or an alcohol to form a stable sulfonate linkage. This reaction is characterized by its high yield, tolerance of a wide range of functional groups, and often mild reaction conditions.

This compound is a prime candidate for use as a monomer in the synthesis of polymers via SuFEx chemistry. As a bifunctional molecule, it can participate in polymerization in two ways:

As an AB-type monomer: The carboxylic acid of one monomer can be converted to a silyl ether, which can then react with the sulfonyl fluoride of another monomer. This head-to-tail polymerization would lead to the formation of a polyester (B1180765) with sulfonate linkages.

As a component of an AA + BB polymerization: The dicarboxylic acid derived from the dimerization of this compound (an AA monomer) could be reacted with a diol (a BB monomer) in a SuFEx polymerization.

The resulting polymers, containing both ester and sulfonate linkages, would possess unique chemical and physical properties, making them potentially useful in a variety of applications, from specialty plastics to drug delivery systems. The presence of the sulfonate group in the polymer backbone can impart increased thermal stability and chemical resistance.

Chelation and Coordination Chemistry with Metal Centers

Currently, there is limited specific research literature detailing the direct application of this compound derivatives in the field of chelation and coordination chemistry with metal centers. While the carboxylic acid group present in the molecule is a known coordinating ligand for various metal ions, the primary research focus for derivatives of this compound has been centered on the reactivity of the fluorosulfonyl group in biological systems.

Contributions to Functionalized Scaffolds for Chemical Biology

The fluorosulfonyl group of this compound derivatives is a key functional handle for the development of functionalized scaffolds in chemical biology. This group's reactivity is at the heart of its utility, allowing for the creation of covalent probes and inhibitors to study biological systems. rsc.orgrsc.org

The sulfonyl fluoride moiety is recognized as a "privileged warhead" in chemical biology due to its optimal balance of stability in aqueous environments and its ability to react with nucleophilic residues in proteins. rsc.orgrsc.org This reactivity is not limited to a single amino acid; sulfonyl fluorides can covalently modify serine, threonine, lysine, tyrosine, cysteine, and histidine residues, depending on the specific protein microenvironment. rsc.orgjenabioscience.com This broad yet context-specific reactivity makes them powerful tools for activity-based protein profiling and target identification. rsc.org

A significant advancement in the application of sulfonyl fluorides is the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govrsc.org This set of reactions allows for the modular and reliable assembly of complex molecules, where the sulfonyl fluoride acts as a versatile connector. rsc.org Derivatives of this compound can serve as building blocks in SuFEx-based strategies to rapidly generate libraries of compounds for high-throughput screening and drug discovery. jk-sci.com The ability to connect different molecular fragments with high efficiency and under biocompatible conditions is a major advantage of this approach. jk-sci.com

The applications of these functionalized scaffolds are diverse and impactful. They are instrumental in:

Covalent Enzyme Inhibition: By designing a scaffold that directs the fluorosulfonyl group to a specific amino acid in an enzyme's active site, potent and irreversible inhibitors can be developed. rsc.orgresearchgate.net

Chemical Proteomics: Sulfonyl fluoride-based probes are used to selectively label and identify proteins in complex biological mixtures, such as cell lysates. nih.gov This allows for a better understanding of protein function and regulation.

Bioconjugation: The sulfonyl fluoride group can be used to attach other molecules, such as fluorescent dyes or affinity tags, to proteins, enabling their visualization and purification. chinesechemsoc.orgnih.gov

The table below summarizes the key amino acid residues targeted by sulfonyl fluoride probes and the primary applications of the resulting functionalized scaffolds.

Targeted Amino Acid ResiduePrimary Application of Functionalized ScaffoldKey Research Finding
Serine, ThreonineProtease Inhibition, Activity-Based Protein ProfilingSulfonyl fluorides are classic inhibitors of serine proteases. rsc.org
LysineKinase Probing, Protein-Protein Interaction InhibitionThe ε-amino group of lysine is a common target for sulfonyl fluoride-based probes. rsc.org
TyrosineGST Functional Studies, Selective Protein LabelingProbes can selectively label functional tyrosine residues in enzymes like Glutathione Transferases. nih.gov
Cysteine, HistidineCovalent Inhibition, Probe DevelopmentThe reactivity with these residues expands the range of proteins that can be targeted. rsc.orgjenabioscience.com

Q & A

Basic Research Questions

Q. What are the optimal solvents for synthesizing and purifying 3-(Fluorosulfonyl)-4-methylbenzoic acid, and how can solubility data inform solvent selection?

  • Methodological Answer : Solubility modeling using the Modified Apelblat equation (parameters: A=11.717A = 11.717, B=1729.0B = 1729.0, C=3.2722C = 3.2722) and UNIFAC models is recommended for predicting solubility in solvents like ethanoic acid, isobutyl ethanoate, and aqueous mixtures. These models account for temperature-dependent interactions (e.g., hydrogen bonding, polarity) and provide mean relative deviations <5% when validated experimentally . For example, Luo et al. demonstrated the applicability of these models for 4-methylbenzoic acid derivatives, which share structural similarities with the target compound .

Q. What synthetic strategies are effective for introducing the fluorosulfonyl group into benzoic acid derivatives?

  • Methodological Answer : Key routes include:

  • Oxidation of sulfanyl precursors : For example, 3-Chloro-4-(methylsulfanyl)benzoic acid can be oxidized to sulfonyl derivatives using peracids (e.g., mCPBA) or hydrogen peroxide under controlled acidic conditions .
  • Nucleophilic aromatic substitution (NAS) : Fluorosulfonyl groups can be introduced via NAS reactions, leveraging the electron-withdrawing carboxylic acid group to activate the aromatic ring. Pre-functionalization with leaving groups (e.g., nitro, chloro) at the 3-position enhances reactivity .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodological Answer : Discrepancies often arise from incomplete temperature-dependent datasets. A systematic approach includes:

  • Conducting multi-temperature solubility measurements (e.g., 300–363 K) to capture phase behavior.
  • Validating data against Wilson/UNIQUAC models to quantify solvent-solute interactions. For instance, Zhao et al. resolved inconsistencies in 4-methylbenzoic acid solubility by correlating experimental data with these models, achieving <5.74% deviation .
  • Using differential scanning calorimetry (DSC) to confirm polymorphic stability, as crystallinity impacts solubility .

Q. What computational tools are suitable for predicting the reactivity of the fluorosulfonyl group in NAS reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates activation energies for NAS pathways, identifying favorable reaction sites (e.g., para vs. meta substitution).
  • AI-driven retrosynthesis tools : Platforms like Template_relevance Reaxys and Pistachio_ringbreaker predict feasible routes by analyzing >10⁶ reactions in databases. For example, these tools have been used to optimize one-step syntheses of sulfonamide derivatives .
  • Molecular dynamics (MD) simulations : Model solvent effects on transition states, particularly in protic solvents like ethanol, which stabilize charged intermediates .

Key Considerations for Experimental Design

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate sulfonyl byproducts. Confirm purity via HPLC (>98%) .
  • Stability : Store the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the fluorosulfonyl group .
  • Safety : Handle fluorosulfonyl intermediates in fume hoods due to potential SO₂ release during decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.